(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine
Overview
Description
“(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine” is an organic compound with the molecular formula C19H16N2O2 . It is also known as 4-methyl-N-[(1E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline . The compound has a molecular weight of 304.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H16N2O2/c1-14-6-10-17 (11-7-14)20-13-12-16-9-8-15-4-2-3-5-18 (15)19 (16)21 (22)23/h2-13,20H,1H3/b13-12+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
This compound has been used in several scientific studies to investigate its pharmacological properties. It has been studied as a potential treatment for depression, attention-deficit hyperactivity disorder (ADHD), and cognitive impairment. Additionally, it has been used as a research tool to better understand the mechanisms of monoamine neurotransmission.
-
Pharmacological Research
- This compound has been used in several scientific studies to investigate its pharmacological properties. It has potential applications in the development of new treatments for depression, ADHD, cognitive impairment, and other psychiatric disorders.
-
Organic Synthesis
- It is a versatile material used in scientific research, particularly in organic synthesis. Its unique properties make it ideal for various applications, including drug development.
-
Research Tool
- Additionally, it has been used as a research tool to better understand the mechanisms of monoamine neurotransmission.
-
Organic Electrochemical Transistors (OECTs)
- Organic electrochemical transistors (OECTs) have high transconductance, low operating voltages, and good biocompatibility . They have emerged as a promising technology for chemo/biosensors, bioelectronics, neuromorphic computing, etc . This compound could potentially be used in the development of n-type and ambipolar OECT materials .
-
Nanomaterials
- Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm . Exceptionally high surface areas can be achieved through the rational design of nanomaterials . This compound could potentially be used in the development of nanomaterials .
-
Cognitive Enhancers
- This compound’s stimulant properties make it a potential candidate for use in the development of cognitive enhancers.
properties
IUPAC Name |
(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16(17)18/h3-10H,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLFDROCPXPTRU-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-dimethyl-2-(1-nitronaphthalen-2-yl)ethenamine | |
CAS RN |
176853-40-0 | |
Record name | 2-(Dimethylamino)vinyl-1-nitro naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.